molecular formula C4H8F3NO2S B14818999 N-ethyl-N-methyl-trifluoromethanesulfonamide

N-ethyl-N-methyl-trifluoromethanesulfonamide

Cat. No.: B14818999
M. Wt: 191.17 g/mol
InChI Key: XGOZXWSUGWDOOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

Molecular Formula

C4H8F3NO2S

Molecular Weight

191.17 g/mol

IUPAC Name

N-ethyl-1,1,1-trifluoro-N-methylmethanesulfonamide

InChI

InChI=1S/C4H8F3NO2S/c1-3-8(2)11(9,10)4(5,6)7/h3H2,1-2H3

InChI Key

XGOZXWSUGWDOOI-UHFFFAOYSA-N

Canonical SMILES

CCN(C)S(=O)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-ethyl-N-methyl-trifluoromethanesulfonamide can be synthesized through several methods. One common approach involves the reaction of N-ethyl-N-methylamine with trifluoromethanesulfonyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-methyl-trifluoromethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydride can yield N-ethyl-N-methylamine derivatives .

Scientific Research Applications

N-ethyl-N-methyl-trifluoromethanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.

    Biology: It serves as a building block for the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: Its derivatives are investigated for potential therapeutic applications, such as enzyme inhibitors.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-ethyl-N-methyl-trifluoromethanesulfonamide involves its ability to interact with various molecular targets. The trifluoromethanesulfonyl group is highly electrophilic, making it reactive towards nucleophiles. This reactivity allows it to modify biological molecules, potentially inhibiting enzyme activity or altering protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-N-methyl-trifluoromethanesulfonamide is unique due to its trifluoromethanesulfonyl group, which imparts high electrophilicity and stability. This makes it particularly useful in reactions requiring strong electrophiles and in the synthesis of complex molecules .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.